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Compound of Interest

Compound Name: (3-Methylisoxazol-5-yl)methanol

Cat. No.: B082123

A Comparative Analysis for Researchers and Drug Development Professionals

The isoxazole and oxazole five-membered heterocyclic rings are foundational scaffolds in
medicinal chemistry, appearing in a multitude of biologically active compounds.[1] While
structurally similar as isomers, the differing placement of the nitrogen and oxygen atoms—
adjacent in isoxazoles (1,2-oxazoles) and separated by a carbon in oxazoles (1,3-oxazoles)—
can profoundly influence their physicochemical properties and, consequently, their biological
activities.[2][3] This guide provides a head-to-head comparison of isoxazole and oxazole
isomers based on available experimental data from various biological assays, offering insights
for researchers, scientists, and drug development professionals in the rational design of novel
therapeutics.

Quantitative Data Summary

The following tables summarize the quantitative data from studies that have directly or
indirectly compared the biological activities of isoxazole and oxazole derivatives in key
therapeutic areas.

Table 1: Enzyme Inhibition

The inhibitory activity of isoxazole and oxazole analogs has been evaluated against various
enzymes implicated in disease. In some instances, isoxazole-containing compounds have
demonstrated superior potency, while in others, the oxazole moiety or a hybrid approach is
favored.
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Target
Enzyme

Isoxazole
Analog
Example

ICso

Oxazole
Analog ICs0
Example

Key
Findings &
Reference

Diacylglycerol
Acyltransfera
se 1 (DGAT1)

3-
Phenylisoxaz
ole Biaryl

Urea

64 nM

5-
Phenyloxazol ~ >1000 nM

e Biaryl Urea

Isoxazole
analogs were
found to be
markedly
more potent
inhibitors of
DGAT1, a
target for
obesity.[2]

Stearoyl-CoA
Desaturase
(SCD1)

Isoxazole-
Isoxazole
Hybrid

45 yM

Isoxazole-
Oxazole
Hybrid

19 uM

The
isoxazole-
oxazole
hybrid
displayed
greater
potency
against
SCD1, an
enzyme
relevant in

oncology.[4]

Stearoyl-CoA
Desaturase
(SCD5)

Isoxazole-
Isoxazole
Hybrid

45 uM

Isoxazole-
Oxazole
Hybrid

10 pM

Similar to
SCD1, the
isoxazole-
oxazole
hybrid was a
more potent
inhibitor of
SCD5.[4]

c-Jun N-

terminal

Substituted

Isoxazole

42 nM

Isomeric 42 nM

Oxazole

The isomeric
isoxazole and

oxazole
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Kinase 3 derivatives

(INK3) showed equal
potency
against
JNK3, but the
isoxazole
analog had
better
selectivity
over p38

kinase.[5]

The isoxazole

analog was a

) ) significantly
p38 MAP Substituted Isomeric
) 84 nM >1000 nM more potent
Kinase Isoxazole Oxazole o
inhibitor of
p38 MAP
kinase.[5]

Table 2: Antibacterial Activity

The antibacterial efficacy of isoxazole and oxazole derivatives is often evaluated by
determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The
data suggests that the choice of the heterocyclic core can influence both the potency and the
spectrum of activity.
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. Isoxazole Oxazole Key
Bacterial T
e Analog MIC (pg/mL) Analog MIC (pg/mL) Findings &
rain
Example Example Reference
This hybrid
o Isoxazole- ) showed
Escherichia Not Directly o
) Oxazole 128 - activity
coli ) Compared )
Hybrid 18c against E.
coli.[6]
The hybrid
Isoxazole- ] demonstrated
Streptococcu Not Directly o
Oxazole 0.50 - potent activity
S pyogenes _ Compared _
Hybrid 18a against S.
pyogenes.[6]
These
Isoxazole- hybrids were
Streptococcu ] i ]
Oxazole 0.13 Not Directly highly active
s . -
] Hybrid 18a & Compared against S.
pneumoniae _
18b pneumoniae.
[6]
This hybrid
) Isoxazole- ] showed
Haemophilus Not Directly o
) Oxazole 0.13 - strong activity
influenzae _ Compared ,
Hybrid 18c against H.
influenzae.[6]
The isoxazole
derivative
exhibited
N3, N5-di(p- superior
Staphylococc  fluorophenyl)i Cloxacillin 100 activity
us aureus soxazole-3,5- (Standard) against S.
diamine aureus
compared to
the standard.
[4]
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This
isoxazole
N3, N5-di(p- derivative
Escherichia chlorophenyl) Cloxacillin was more
coli isoxazole- % (Standard) 120 potent
3,5-diamine against E.
coli than the

standard.[4]

Table 3: Anticancer Activity (Cytotoxicity)

The cytotoxic effects of isoxazole and oxazole derivatives against various cancer cell lines are
a significant area of research. The half-maximal inhibitory concentration (ICso) or growth
inhibitory concentration (Glso) are key parameters for assessing their anticancer potential.
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Isoxazole Oxazole Key
Cancer Cell T
Li Analog ICs0/Glso Analog ICs0/Glso Findings &
ine
Example Example Reference
This
isoxazole
A2780 Isoxazole- ] o
) Not Directly derivative
(Ovarian based Hsp90  0.005 uM -
o Compared demonstrated
Cancer) Inhibitor 29a
potent
cytotoxicity.[4]
The isoxazole
analog was
HCT116 Isoxazole- ) ) )
Not Directly highly active
(Colon based Hsp90  0.013 uM - ) )
. Compared against this
Cancer) Inhibitor 29a
colon cancer
cell line.[4]
This
Isoxazole compound
DU145 .
Chalcone Not Directly showed
(Prostate o 0.96 uM - o
Derivative Compared significant
Cancer) )
10a cytotoxic
activity.[7]
The isoxazole
Spirooxindole ] derivative
K562 Not Directly o
) -Isoxazole 10.7 uM - exhibited
(Leukemia) o Compared _
Derivative 30 considerable
cytotoxicity.[7]
This
compound
Spirooxindole ] was active
A549 (Lung Not Directly )
-Isoxazole 21.5 uM - against the
Cancer) o Compared
Derivative 30 A549 lung
cancer cell
line.[7]
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The isoxazole
derivative

showed

PC-3 Spirooxindole ] notable
Not Directly

(Prostate -Isoxazole 13.1 uM - activity
o Compared )
Cancer) Derivative 30 against

prostate

cancer cells.

[7]

Visualizing the Workflow and Pathways

To better understand the process of comparing these isomers and their potential mechanisms

of action, the following diagrams are provided.
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(IC50, MIC)

l
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l

Comparative Biological Activity Profile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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